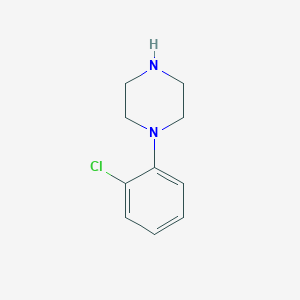

1-(2-Chlorophenyl)piperazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZDJIUQHUGFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057734 | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39512-50-0 | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39512-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR3YBZ8V72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacodynamics and Receptor Interactions of 1 2 Chlorophenyl Piperazine

Serotonergic System Interactions

1-(2-Chlorophenyl)piperazine is recognized for its broad-spectrum effects on the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor system. wikipedia.org It demonstrates varying degrees of affinity and efficacy at multiple 5-HT receptor subtypes, acting as an agonist, partial agonist, or antagonist depending on the specific receptor.

Affinity and Efficacy at 5-HT Receptor Subtypes

The interaction of this compound with different 5-HT receptor subtypes has been a subject of extensive research. This compound displays a notable affinity for several of these receptors, contributing to its complex pharmacological profile. wikipedia.org

This compound exhibits a significant affinity for the 5-HT1A receptor, where it primarily functions as an agonist. wikipedia.org Studies have shown that the nature of the substituent on the piperazine (B1678402) ring can influence this affinity. For instance, the presence of a 2-chlorophenyl group is a key determinant of its interaction with the 5-HT1A receptor. unisi.it Research has demonstrated that modifications to the piperazine structure, such as the addition of a butoxy-4-methylchromen-2-one moiety, can result in compounds with very high affinity for the 5-HT1A receptor, with Ki values in the sub-nanomolar range. semanticscholar.org In some contexts, activation of 5-HT1A receptors by agonists has been associated with anxiolytic effects. nih.gov

Affinity of this compound Derivatives at the 5-HT1A Receptor

| Compound | Ki (nM) | Reference |

|---|---|---|

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.57 | semanticscholar.org |

The compound also demonstrates a notable affinity for 5-HT1B receptors. wikipedia.orgnih.gov It is considered an agonist at this receptor subtype. nih.gov The activation of 5-HT1B receptors has been implicated in various physiological processes. nih.gov

This compound has been shown to possess affinity for the 5-HT1D receptor. wikipedia.org Due to the high sequence homology between 5-HT1B and 5-HT1D receptors, many ligands exhibit affinity for both. acs.org

Interactions with the 5-HT2A receptor are a significant aspect of the compound's pharmacodynamic profile. It acts as a partial agonist at human 5-HT2A receptors. wikipedia.org However, some studies suggest that its effects at this receptor may be less pronounced compared to other subtypes. wikipedia.orgnih.gov For example, the effects of the 5-HT2A/2C agonist DOI on certain hormone levels can be blocked by a 5-HT2A antagonist, whereas the effects of m-CPP (a related compound) are not. nih.govjneurosci.org In some neuronal populations, the excitatory effects of serotonin are mediated by 5-HT2A receptors, and these effects are not mimicked by this compound. jneurosci.org

Binding Affinity of Phenylpiperazine Compounds at 5-HT2A Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

|---|---|---|---|

| m-Chlorophenylpiperazine | Human 5-HT2A | 32.1 | wikipedia.org |

This compound acts as an antagonist at human 5-HT2B receptors. wikipedia.org This is in contrast to its agonist or partial agonist activity at other 5-HT receptor subtypes. The activation of 5-HT2B receptors has been linked to certain physiological events, and antagonism by compounds like this compound can modulate these processes. wikipedia.org For instance, the pro-ejaculatory effects of the related compound m-CPP were enhanced by a 5-HT2B receptor antagonist, suggesting an inhibitory role for this receptor in that context. researchgate.net

Binding Affinity of Phenylpiperazine Compounds at 5-HT2B Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

|---|---|---|---|

| m-Chlorophenylpiperazine | Human 5-HT2B | 28.8 | wikipedia.org |

Serotonin Transporter (SERT) Interactions

This compound interacts with the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. nih.govidrblab.netidrblab.net oCPP acts as a substrate for SERT, meaning it is transported into the neuron by the transporter. nih.govnih.gov This interaction is a key component of its mechanism as a serotonin-releasing agent. nih.gov

Studies using rat brain synaptosomes have shown that oCPP induces the release of preloaded [3H]5-HT, and this release is sensitive to SERT inhibitors like fluoxetine. nih.gov The potency of oCPP in releasing [3H]5-HT is comparable to that of other known serotonin-releasing agents. nih.gov However, it's important to note that while oCPP is a substrate for SERT, it is considered inactive at the 5-HT uptake site at concentrations below 100,000 nM in human brain membranes. nih.gov This suggests a complex interaction where it can induce release without being a potent reuptake inhibitor in the classical sense.

The interaction between oCPP and SERT is not a simple competitive inhibition. Research has shown that in the presence of some SERT inhibitors, oCPP can become a partial releaser, indicating a noncompetitive modulation of substrate-induced serotonin release. drugbank.com

Mechanism of Action as a Serotonin Releasing Agent

The primary mechanism by which this compound increases extracellular serotonin levels is through its action as a serotonin-releasing agent. nih.gov This process is mediated by its interaction with the serotonin transporter (SERT). nih.gov oCPP acts as a SERT substrate, meaning it is transported into the presynaptic neuron by the same transporter responsible for serotonin reuptake. nih.govnih.gov

Once inside the neuron, oCPP is thought to disrupt the vesicular storage of serotonin and reverse the direction of SERT function. This leads to a non-exocytotic, carrier-mediated release of serotonin from the presynaptic terminal into the synaptic cleft. nih.gov In vivo microdialysis studies in rats have confirmed that systemic administration of oCPP leads to a significant increase in extracellular serotonin levels in brain regions like the nucleus accumbens. nih.gov

Interestingly, while oCPP is an effective serotonin releaser, it does not appear to cause the long-term depletion of brain serotonin that is observed with some other releasing agents like d-fenfluramine. nih.govnih.gov This suggests that the mechanism of serotonin release by oCPP may differ in some key aspects from that of amphetamine-based releasing agents. nih.gov

Presynaptic and Postsynaptic Serotonergic Effects

The effects of this compound on the serotonergic system are multifaceted, involving both presynaptic and postsynaptic mechanisms. nih.gov

Presynaptic Effects: Presynaptically, the primary action of oCPP is the release of serotonin via the serotonin transporter, as detailed in the previous section. nih.govnih.gov This leads to a rapid and significant increase in the concentration of serotonin in the synaptic cleft. Additionally, oCPP can interact with presynaptic 5-HT autoreceptors, which are involved in the negative feedback regulation of serotonin release. However, the dominant presynaptic effect appears to be the transporter-mediated release. In invertebrates, studies have shown that oCPP can reduce the number of presynaptic vesicular events, leading to a decrease in neurotransmitter release at the neuromuscular junction. uky.edu However, its actions in the mammalian central nervous system are primarily characterized by serotonin release.

Methodological Applications in Preclinical Research

Animal Models of Psychiatric and Neurological Conditions

1-(2-Chlorophenyl)piperazine has been instrumental in the development and validation of animal models of anxiety. Its administration to rodents consistently produces behaviors indicative of an anxiogenic, or anxiety-producing, state. This effect is thought to be mediated primarily through its action as an agonist at 5-HT2C serotonin (B10506) receptors.

Commonly employed behavioral paradigms to assess these anxiogenic effects include the elevated plus-maze, the open field test, and the social interaction test. In the elevated plus-maze, a test that relies on the animal's natural aversion to open and elevated spaces, administration of the compound leads to a decrease in the time spent in and the number of entries into the open arms of the maze. Similarly, in the open field test, which assesses exploratory behavior and anxiety in a novel environment, the compound reduces the time spent in and entries into the central, more exposed area of the arena. In the social interaction test, a reduction in the time spent in active social engagement between two unfamiliar animals is observed following its administration.

A single intraperitoneal injection of m-chlorophenylpiperazine (mCPP), a related compound, has been shown to induce a rapid and stable anxiety model in mice, without affecting athletic ability, depression, pain, or memory. scirp.orgresearchgate.net This model has been used to study the effects of anti-anxiety drugs. scirp.org Studies have also demonstrated that the anxiogenic effects of mCPP can be blocked by 5-HT2C receptor antagonists. scirp.org Furthermore, research has indicated that exercise can reduce the anxiogenic effects of mCPP, potentially through the downregulation of 5-HT2C receptors in the bed nucleus of the stria terminalis. frontiersin.org The discriminative stimulus properties of mCPP have also been proposed as a putative animal model of anxiety. nih.gov

Table 1: Effects of this compound in Animal Models of Anxiety

| Behavioral Test | Species | Observed Effect | Putative Mechanism |

|---|---|---|---|

| Elevated Plus-Maze | Rat, Mouse | Decreased time in and entries into open arms | 5-HT2C receptor agonism |

| Open Field Test | Rat, Mouse | Decreased time in and entries into center | 5-HT2C receptor agonism |

| Social Interaction Test | Rat | Decreased social interaction time | 5-HT1C receptor activation |

| Acoustic Startle Response | Mouse | Potentiation of startle response | 5-HT2C receptor agonism |

In the context of Obsessive-Compulsive Disorder (OCD) research, this compound has been used to induce behaviors in rodents that are considered analogous to the compulsive symptoms of OCD in humans. A systematic review of rodent studies investigating the effects of meta-chlorophenylpiperazine (mCPP), a closely related compound, found that it generally increases defensive and compulsive-like behaviors. researchgate.netnih.gov These behaviors can include excessive grooming, marble burying, and stereotyped motor patterns.

The administration of mCPP has been a tool in exploring the role of the serotonergic system in OCD. nih.gov The ability of mCPP to induce these OCD-like behaviors is thought to be linked to its agonist activity at 5-HT2C receptors. researchgate.net These animal models provide a platform for testing the efficacy of potential anti-compulsive therapeutic agents. For instance, drugs that are effective in treating OCD in humans, such as selective serotonin reuptake inhibitors (SSRIs), have been shown to attenuate the mCPP-induced compulsive-like behaviors in these models. nih.gov

Table 2: this compound in Rodent Models of OCD

| Animal Model | Species | Induced Behavior | Relevance to OCD |

|---|---|---|---|

| Marble Burying | Mouse, Rat | Increased number of marbles buried | Compulsive digging/burying |

| Excessive Grooming | Mouse, Rat | Increased time spent self-grooming | Repetitive, stereotyped behavior |

| Schedule-Induced Polydipsia | Rat | Increased adjunctive drinking behavior | Compulsive behavior |

The role of this compound in depression models is complex, with some studies suggesting it can induce depressogenic-like effects. Research has shown that mCPP can produce behaviors in rodents that are consistent with a depressive-like state, such as increased immobility in the forced swim test and tail suspension test. nih.gov These tests are widely used to screen for antidepressant potential, where an increase in immobility is interpreted as behavioral despair.

The depressogenic-like effects of mCPP are believed to be mediated by the stimulation of 5-HT2A receptors. nih.gov Interestingly, these effects can be reversed by pretreatment with certain antidepressants, such as escitalopram (B1671245) and amitriptyline. nih.gov This suggests that the mCPP-induced depression-like behavior in rodents could serve as a modified antidepressant assay to identify novel serotonergic antidepressants. nih.gov

Table 3: Depressogenic-like Effects of this compound in Rodent Models

| Behavioral Test | Species | Observed Effect | Putative Mechanism |

|---|---|---|---|

| Forced Swim Test | Mouse | Increased immobility time | 5-HT2A receptor stimulation |

| Tail Suspension Test | Mouse | Increased immobility time | 5-HT2A receptor stimulation |

| Olfactory Bulbectomy | Rat | Augmentation of behavioral anomalies | 5-HT2A receptor stimulation |

The application of this compound in aggression models has been explored to understand the neurochemical basis of aggressive behaviors. Studies have investigated the relationship between the hormonal response to mCPP and measures of trait anger and aggression. In a study involving patients with depressed mood, a significant correlation was found between trait anxiety and the cortisol response to mCPP. nih.gov This suggests a potential link between the serotonergic system, as probed by mCPP, and the neurobiology of aggression and anxiety. nih.gov While direct induction of aggressive behavior by the compound in animal models is less documented, its use as a pharmacological challenge helps to elucidate the role of serotonin, particularly through 5-HT2C receptors, in modulating aggressive tendencies.

This compound has been utilized as a pharmacological tool to induce migraine-like headaches in both human subjects and animal models. nih.govnih.gov This has been valuable in investigating the pathophysiology of migraine and in the preclinical evaluation of potential anti-migraine therapies. The administration of mCPP can trigger headaches that mimic the characteristics of a migraine attack. nih.gov

The mechanism through which mCPP induces these headaches is thought to involve its agonist activity at 5-HT2B and 5-HT2C receptors. nih.gov Animal models of migraine often involve the measurement of behaviors indicative of headache, such as facial grimacing and allodynia (pain in response to a normally non-painful stimulus). The ability of mCPP to induce these behaviors provides a means to test the efficacy of novel analgesic and anti-migraine compounds. conductscience.comresearchgate.net

In the field of addiction research, this compound has been used to investigate the role of the serotonergic system in craving and substance use disorders. Preclinical models of addiction often focus on behaviors such as drug self-administration, conditioned place preference, and reinstatement of drug-seeking behavior. frontiersin.orgresearchgate.net

Studies in human alcoholics have shown that the administration of mCPP can lead to a decrease in the craving for alcohol. nih.gov This finding suggests a modulatory role of the serotonergic system in the motivation to consume alcohol. nih.gov While animal models specifically using this compound to study addiction are less common, the insights gained from human studies provide a rationale for its potential use in preclinical models to explore the neurobiological mechanisms of craving and to test novel therapeutic interventions for addiction. ucm.es

Behavioral Pharmacology Paradigms

Preclinical behavioral data for this compound is sparse, with most research concentrating on the meta- and para- isomers.

Locomotor Activity Studies

No specific data from locomotor activity studies involving this compound (o-CPP) were identified in the available literature. In contrast, extensive research has been conducted on 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), which is known to suppress locomotor activity in rats, an effect linked to its agonist activity at 5-HT2C receptors. nih.govtocris.comrndsystems.com

Learning and Memory Assessment

There is no available research specifically investigating the effects of this compound on learning and memory in preclinical models.

Feeding Behavior and Anorectic Effects

Studies detailing the impact of this compound on feeding behavior or its potential anorectic effects are not present in the current body of scientific literature. Its isomer, m-CPP, is well-documented as a potent anorectic agent that reduces food intake, an effect mediated by its action as a serotonin agonist. nih.govnih.gov

Impulsivity Studies

No preclinical or clinical studies were found that specifically assess the role of this compound in paradigms of impulsivity. Research into the serotonergic modulation of impulsivity has frequently utilized m-CPP as a pharmacological tool. nih.gov

Sleep Regulation Studies

In the realm of sleep research, this compound has been employed to elucidate the role of serotonin in sleep architecture. Studies in animal models have demonstrated its significant impact on the sleep-wake cycle. Specifically, in a clomipramine-induced rat model of depression, the administration of m-CPP, a closely related isomer, led to a notable alteration in rapid eye movement (REM) sleep. nih.gov

The research indicated a significant decrease in both the total duration and the number of REM sleep episodes. nih.gov Furthermore, there was an observed increase in the latency to the onset of REM sleep following the administration of the compound when compared to saline controls. nih.gov These findings underscore the utility of this compound in models designed to explore the neurobiological underpinnings of sleep disturbances observed in psychiatric disorders.

Thermoregulation Studies

The compound's effects on body temperature have been a key area of investigation, highlighting the role of the serotonergic system in thermoregulation. Preclinical studies in rats have shown that administration of m-CPP can induce hyperthermia. nih.gov This effect was observed alongside the potentiation of 5-hydroxytryptophan (B29612)/pargyline-induced hyperthermic effects. nih.gov Further research has indicated that serotonin depletion, through the use of p-chlorophenylalanine (PCPA), can alter thermoregulatory responses to warm and cold environments in rats, providing a comparative model to understand the mechanisms of serotonergic agents like o-CPP. nih.gov In a warm environment, PCPA-treated rats exhibited a smaller increase in mean tail temperature and a greater increase in mean core temperature compared to control rats. nih.gov

| Compound/Condition | Observed Effect on Body Temperature | Animal Model |

|---|---|---|

| m-CPP | Induction of hyperthermia nih.gov | Rats |

| p-Chlorophenylalanine (PCPA) in Warm Environment | Smaller increase in tail temperature, greater increase in core temperature nih.gov | Rats |

Psychostimulant Effects

The psychostimulant properties of this compound have been examined through its effects on locomotor activity in preclinical models. The findings, however, present a complex picture. Administration of m-CPP has been shown to produce a dose-dependent decrease in locomotor activity in mice. nih.gov This hypoactivity is thought to be mediated by the compound's agonist activity at both 5-HT1 and 5-HT2C receptors. nih.gov Interestingly, when the 5-HT2 receptor antagonist LY53857 was administered in combination with m-CPP, a hyperlocomotion effect was unmasked, suggesting a multifaceted interaction with different serotonin receptor subtypes. nih.gov

In contrast, another study reported that at a specific dose, m-CPP exhibited depressant-like effects in certain behavioral tests without affecting the locomotor status of the mice. nih.gov Furthermore, research on different strains of mice has revealed varied responses to m-CPP, with the compound inhibiting basal locomotor activity in CD-1 mice but having no effect on the locomotor activity of C57BL/6 mice. nih.gov This highlights the importance of genetic background in determining the behavioral outcomes of this compound.

| Study Finding | Animal Model | Mediating Receptors (if identified) |

|---|---|---|

| Dose-related decrease in locomotor activity nih.gov | Mice | 5-HT1 and 5-HT2C nih.gov |

| Hyperlocomotion when combined with a 5-HT2 antagonist nih.gov | Mice | 5-HT1 nih.gov |

| No influence on locomotor status at a specific dose nih.gov | Mice | Not specified |

| Inhibition of basal locomotor activity nih.gov | CD-1 Mice | Not specified |

| No effect on locomotor activity nih.gov | C57BL/6 Mice | Not specified |

Dysphoric and Anxiogenic Effects

The anxiogenic, or anxiety-producing, effects of this compound are well-documented in preclinical literature. In mice, m-CPP has been shown to enhance emotional responses to novel and aversive situations. nih.gov Specifically, it reduced novelty-seeking behavior and the number of rears in a free exploratory test. nih.gov In a light/dark choice test, a standard paradigm for assessing anxiety-like behavior, m-CPP decreased the time spent in the lit box and the number of transitions between the two compartments. nih.gov These behavioral changes are indicative of an anxiogenic effect.

Head-Twitch Response

The head-twitch response (HTR) in rodents is a behavioral marker commonly associated with the activation of serotonin 5-HT2A receptors and is often used as a preclinical model for screening potential hallucinogenic compounds. wikipedia.org While o-CPP itself may not be a classic hallucinogen, its interaction with the serotonergic system can influence this behavior. Research has shown that m-CPP can potentiate the head-twitch response induced by the administration of 5-hydroxytryptophan in combination with pargyline (B1678468) in mice. nih.gov This suggests that while it may not independently elicit a strong head-twitch response, it can modulate the activity of the 5-HT2A receptor pathway.

Self-Grooming Behavior

Increased self-grooming in rodents can be indicative of stress or repetitive behaviors, and the serotonergic system is known to play a role in its modulation. Preclinical studies have utilized o-CPP to investigate these behaviors. While direct studies on o-CPP and self-grooming are limited, the broader class of phenylpiperazines has been shown to influence grooming behaviors, often linked to their activity at various serotonin receptor subtypes.

Neuroendocrine Challenge Paradigms

This compound has been widely used as a pharmacological challenge agent to probe the responsiveness of the neuroendocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis and prolactin release, which are regulated by serotonin. In rhesus monkeys, intravenous administration of m-CPP led to significant increases in plasma cortisol and growth hormone at all tested doses, while prolactin levels were significantly elevated at the highest dose. nih.gov These effects were largely mediated by serotonergic mechanisms, as they were blocked by the serotonin antagonist metergoline. nih.gov

In human studies, which provide a comparative context for preclinical findings, oral administration of m-CPP also produced significant elevations in plasma prolactin and cortisol. nih.gov These consistent findings across species underscore the utility of o-CPP as a tool to assess the functional status of central serotonergic pathways that regulate hormone secretion.

| Hormone | Effect of m-CPP | Species |

|---|---|---|

| Cortisol | Significant Increase nih.govnih.gov | Rhesus Monkey, Human |

| Prolactin | Significant Increase nih.govnih.gov | Rhesus Monkey, Human |

| Growth Hormone | Significant Increase nih.gov | Rhesus Monkey |

Cortisol Response

Administration of m-CPP reliably stimulates the release of cortisol, a key glucocorticoid hormone. This response is utilized as a neuroendocrine marker to assess the sensitivity and reactivity of the serotonin system. Preclinical studies have demonstrated that the cortisol response to m-CPP is robust and can be correlated with plasma levels of the compound nih.gov. The stimulation of cortisol release is a direct consequence of the compound's agonistic activity at serotonin receptors, which subsequently activates the downstream hormonal cascade nih.govews-nfp.bgnih.gov. Research in both human and animal models confirms that m-CPP consistently elevates plasma cortisol levels, making it a standard method for challenging and evaluating this specific neuroendocrine pathway nih.govnih.govsnmjournals.org.

Prolactin Secretion

Similar to its effect on cortisol, m-CPP is a potent stimulus for prolactin secretion. This hormonal response is another critical endpoint measured in preclinical studies to gauge the functional status of central serotonin pathways nih.govahajournals.org. The m-CPP-induced prolactin release has been observed across various species, including rats and rhesus monkeys nih.govsnmjournals.orgahajournals.org. This effect is understood to be mediated through the activation of serotonin receptors, which play a regulatory role in the secretion of prolactin from the pituitary gland nih.gov. The consistency of this response makes m-CPP a valuable tool for investigating serotonin receptor function in relation to pituitary hormone regulation nih.goviomcworld.org.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation

The HPA axis is the central neuroendocrine system that governs the body's reaction to stress, culminating in cortisol release nih.gov. Pharmacological agents that increase anxiety, including serotonergic compounds like m-CPP, are known to raise stress hormone levels through activation of this axis scielo.br. The m-CPP-induced release of cortisol and adrenocorticotropic hormone (ACTH) is considered a direct indicator of HPA axis activation ews-nfp.bg. Consequently, m-CPP is frequently used as a pharmacological challenge to test the integrity and responsiveness of the HPA axis. Studies use this method to explore potential dysregulation of the serotonin system and the HPA axis in various pathological conditions nih.govscielo.br.

Neuroimaging Techniques in Preclinical Studies

Neuroimaging provides a powerful, non-invasive means to observe the effects of pharmacological agents on brain activity. In preclinical research, techniques like PET and neuronal activity markers are used to map the specific brain regions and circuits modulated by compounds such as m-CPP.

Positron Emission Tomography (PET) Studies

Positron Emission Tomography (PET) is a functional imaging technique used to observe metabolic processes in the body. In preclinical research involving m-CPP, PET studies have been employed to measure changes in regional cerebral blood flow (rCBF) and the regional cerebral metabolic rate of glucose (rCMRglc) nih.gov. In studies with conscious rhesus monkeys, m-CPP administration was shown to significantly increase rCBF in a dose-dependent manner in brain regions such as the cingulate cortex and striatum nih.govsnmjournals.org. These PET-based findings provide critical insights into which brain areas are functionally affected by the serotonergic stimulation induced by the compound, linking its neurochemical action to specific changes in brain physiology nih.gov.

| PET Study Finding | Brain Region(s) | Effect of m-CPP Administration |

| Regional Cerebral Blood Flow (rCBF) | Cingulate Cortex, Striatum | Significant, dose-dependent increase |

| Regional Cerebral Metabolic Rate of Glucose (rCMRglc) | Various | Bell-shaped reductions observed |

| Hormonal Levels | Plasma | Significant increase in Cortisol and Prolactin |

Table 1: Summary of key findings from a PET study investigating the effects of m-CPP in conscious rhesus monkeys. nih.gov

c-fos Expression as a Neuronal Activation Marker

The protein c-Fos is the product of an immediate-early gene, c-fos, and its expression is widely used as a marker for recent neuronal activity. Following a specific stimulus, neurons that have been activated rapidly begin to express c-Fos, allowing researchers to identify the specific cells and brain regions that responded. In preclinical studies of phenylpiperazines and related serotonergic agonists, immunohistochemical detection of c-Fos is a standard technique to map the neural circuits engaged by the compound nih.gov. For instance, administration of m-CPP has been shown to increase Fos expression in the striatum and the subthalamic nucleus in rats nih.gov. However, the pattern of c-Fos expression can be complex; some studies have reported that m-CPP may not significantly increase neuronal activity in certain models or brain regions, suggesting a nuanced mechanism of action nih.gov.

| Brain Region | Effect of m-CPP on c-Fos Expression (Intact Rats) |

| Striatum | Increased |

| Subthalamic Nucleus | Increased |

| Entopeduncular Nucleus | No significant change |

Table 2: Changes in c-Fos protein expression in different brain regions of intact rats following peripheral administration of m-CPP. nih.gov

In Vitro and Ex Vivo Research Methodologies

In vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism in an external environment) research methodologies are fundamental to characterizing the pharmacological profile of a compound like this compound. These techniques allow for detailed investigation of its interactions with specific molecular targets, such as receptors and transporters, in a highly controlled setting.

Common in vitro methods include radioligand binding assays, which are used to determine the affinity and selectivity of the compound for various neurotransmitter receptors (e.g., different serotonin receptor subtypes). Functional assays in cultured cells expressing specific receptors are also employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these targets.

Ex vivo methodologies often involve studying the effects of a compound on isolated tissues or brain slices. For example, researchers might apply the compound to brain slices and use electrophysiological techniques to measure changes in neuronal firing rates. These studies provide crucial information about the compound's effects on neural circuit function while bridging the gap between molecular-level in vitro studies and whole-organism in vivo research.

Receptor Binding Assays

Neurotransmitter Release Studies (e.g., Microdialysis)

In vivo microdialysis is a widely used technique to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. This method provides crucial information on how a compound affects neurotransmitter dynamics, such as release and reuptake. Numerous studies have employed this technique to characterize the effects of the related compound, 1-(3-chlorophenyl)piperazine (m-CPP), on neurotransmitters like serotonin, dopamine (B1211576), and acetylcholine. However, specific preclinical studies utilizing microdialysis to investigate the direct effects of this compound on neurotransmitter release in brain regions such as the cortex, striatum, or hippocampus could not be identified in the available literature. Consequently, there is no reported data on how this specific compound modulates neurochemical systems in vivo.

Clinical Research Applications and Interpretations

As a Pharmacological Probe for Serotonin (B10506) Function

1-(3-chlorophenyl)piperazine (B195711) (mCPP) is one of the most extensively utilized pharmacological tools for probing the function of the serotonin (5-hydroxytryptamine, or 5-HT) system in psychiatric research. nih.gov It acts as a direct serotonin receptor agonist, meaning it binds to and activates serotonin receptors, mimicking the effect of serotonin itself. nih.govoup.com This action allows researchers to assess the sensitivity and responsiveness of the central 5-HT system in both healthy individuals and patients with psychiatric disorders. nih.govnih.gov

The administration of mCPP elicits consistent, dose-dependent physiological and neuroendocrine responses. These include the elevation of hormones such as prolactin, cortisol, and adrenocorticotropic hormone (ACTH), as well as an increase in body temperature. nih.govoup.com The release of prolactin and cortisol following mCPP administration is considered a 5-HT-mediated effect. nih.gov By measuring the magnitude of these hormonal changes, researchers can infer the sensitivity of the underlying postsynaptic serotonin receptors. nih.govnih.gov The effects of mCPP are related to its interaction with various 5-HT receptor subtypes, though the precise mechanisms for each effect have not been fully established. nih.gov Its utility as a probe is crucial for advancing the understanding of serotonergic dysfunction in conditions like depression and anxiety disorders. columbia.edu

Investigation of Psychiatric Disorders

The ability of chlorophenylpiperazines to modulate serotonergic activity has made them valuable in studying the neurobiology of several psychiatric conditions.

The role of serotonin in the pathophysiology of Obsessive-Compulsive Disorder (OCD) has been a significant area of investigation. Early studies reported that oral administration of mCPP could exacerbate the symptoms of OCD. nih.gov However, subsequent research has yielded inconsistent findings, making the reliability of mCPP as a provocative agent for OCD symptoms a subject of debate.

In one study attempting to replicate earlier findings, neither oral nor intravenous mCPP resulted in a significant worsening of core OCD symptoms. nih.gov Interestingly, while obsessions and compulsions were unaffected, the study did note significant increases in anxiety ratings in the participants. nih.gov A systematic review of preclinical rodent studies found that mCPP was generally associated with increased defensive and compulsive-like behaviors, which could be relevant to OCD. nih.gov The variability in human clinical findings may be due to differences in patient subgroups or experimental conditions. nih.gov

| Study Focus | Compound Used | Key Findings in OCD Patients | Reference |

|---|---|---|---|

| Replication of OCD Symptom Exacerbation | mCPP (oral and IV) | No significant effect on the severity of OCD symptoms; significant increases in anxiety ratings were observed. | nih.gov |

| Systematic Review of Rodent Studies | mCPP | Preclinical evidence suggests mCPP is associated with increased defensive and compulsive behaviors. | nih.gov |

Research has consistently demonstrated the anxiogenic (anxiety-inducing) properties of mCPP. nih.govnih.gov Studies involving patients with panic disorder and healthy control subjects have shown that mCPP can induce significant anxiety and, in some cases, full-blown panic attacks. nih.govnih.gov

In one key study, mCPP administration was followed by panic attacks in a substantial portion of both panic disorder patients (12 of 23) and healthy subjects (6 of 19). nih.gov While the compound reliably produced anxiety, the responses were not significantly different between the patient and control groups, leading researchers to suggest that a general dysfunction in the serotonin system may not be the primary cause of panic disorder. nih.gov However, the potent anxiogenic effects of mCPP confirm that the serotonin system plays a crucial role in the modulation of anxiety. nih.govnih.gov Another study found that patients with panic disorder had significantly higher panic attack symptom scores after receiving mCPP compared to healthy controls, providing some evidence for serotonergic hypersensitivity in this condition. nih.gov

| Study Population | Compound Used | Primary Outcome | Key Findings | Reference |

|---|---|---|---|---|

| Panic Disorder Patients and Healthy Subjects | mCPP | Anxiety and Panic Attack Induction | Induced anxiogenic effects and panic attacks in both groups, with no significant difference in anxiety ratings between groups. | nih.gov |

| Panic Disorder Patients and Healthy Subjects | mCPP | Panic Attack Symptom Score (PASS) | PASS ratings were significantly higher in the panic disorder group compared to controls. | nih.gov |

| Animal (Mice) Study | mCPP | Anxiety-like Behaviors | Enhanced emotional responses to novel and aversive environments, suggesting anxiogenic effects. | nih.gov |

The connection between serotonin and depression is well-established, and mCPP has been used to explore this relationship further. Studies have investigated both the mood-altering effects of mCPP in depressed individuals and its potential as a therapeutic agent. A pilot study involving elderly patients with major depression found that two of six participants showed clinically significant improvement in depressive symptoms after two weeks of treatment with mCPP, while two others had modest effects. nih.gov

However, the behavioral effects of mCPP can be complex. In some contexts, it can produce feelings of dysphoria (a state of unease or general dissatisfaction). oup.com For instance, in a study on patients with borderline personality disorder, control subjects who received mCPP reported dysphoric behavioral responses. nih.gov Another study in drug-free depressed patients used mCPP to probe serotonin receptor changes following tryptophan depletion. nih.gov The results suggested that depleting tryptophan, a precursor to serotonin, leads to a compensatory up-regulation of postsynaptic 5-HT receptors. nih.gov This highlights mCPP's utility in studying the dynamic neurobiological changes that occur in depression. nih.gov

| Study Focus | Compound Used | Study Population | Key Findings | Reference |

|---|---|---|---|---|

| Therapeutic Potential | mCPP | Elderly patients with major depression | Some patients showed clinically significant or modest improvement in depressive symptoms. | nih.gov |

| Neuroendocrine and Behavioral Response | mCPP | Healthy control subjects | Associated with dysphoric behavioral responses. | nih.gov |

| Probe of 5-HT Function | mCPP | Drug-free depressed patients | Used to demonstrate compensatory up-regulation of 5-HT receptors after tryptophan depletion. | nih.gov |

While not a primary tool for inducing psychosis, chlorophenylpiperazine's role as a serotonergic probe has implications for schizophrenia research. Dysfunction in the serotonin system is thought to contribute to both the positive and negative symptoms of schizophrenia, as well as the cognitive deficits associated with the disorder. researchgate.net Patients with schizophrenia who also exhibit obsessive-compulsive symptoms may represent a distinct subgroup with different clinical characteristics and treatment responses. researchgate.net Investigating the serotonin system in these patients is therefore of significant interest.

Furthermore, research into cognitive deficits in schizophrenia has pointed to impairments in early auditory processing, which may be linked to neurotransmitter systems, including the glutamatergic and serotonergic systems. nih.gov Pharmacological probes that act on these systems can help elucidate the underlying pathological processes. By modulating serotonin receptors, compounds like chlorophenylpiperazine (B10847632) can be used to study how serotonergic activity impacts the cognitive and perceptual disturbances seen in schizophrenia.

Studies utilizing mCPP in patients with Borderline Personality Disorder (BPD) have revealed distinct neurobiological and behavioral responses that may correlate with core features of the disorder, such as impulsivity and emotional dysregulation. nih.gov In one study, a subgroup of patients with BPD responded to mCPP with a unique "spacy/high" behavioral reaction, which was associated with increased cortisol and prolactin responses. nih.gov This suggests a hypersensitivity of the serotonergic system in these individuals.

Another line of research has explored the link between serotonergic function and a history of trauma, which is common in individuals with BPD. A study of female BPD patients with histories of impulsive and autoaggressive behavior found that their hormonal responses (cortisol and prolactin) to mCPP were significantly blunted compared to healthy controls. nih.gov Moreover, this blunted response was inversely correlated with the frequency of childhood physical and sexual abuse. nih.gov These findings suggest that severe, sustained trauma in childhood may lead to lasting alterations in the serotonin system. nih.gov

| Study Focus | Compound Used | Key Behavioral Findings in BPD | Key Neuroendocrine Findings in BPD | Reference |

|---|---|---|---|---|

| Behavioral and Neuroendocrine Response | mCPP | A "spacy/high" behavioral response in a subgroup of patients. | The "spacy/high" response was associated with increased prolactin and cortisol release. | nih.gov |

| Correlation with Childhood Trauma | mCPP | Not the primary focus, but patients were characterized by impulsivity and autoaggression. | Blunted cortisol and prolactin responses, which were inversely correlated with the frequency of physical and sexual abuse. | nih.gov |

Alcoholism and Craving

Research utilizing m-CPP has provided evidence for serotonergic dysfunction in individuals with alcoholism. nih.gov In a placebo-controlled study involving recently abstinent alcoholics (15 to 39 days) and healthy controls, the administration of m-CPP resulted in distinct neuroendocrine and psychological responses. nih.gov While both groups exhibited a similar cortisol response, the prolactin response was significantly blunted in the alcoholic group, suggesting an alteration in serotonin system function. nih.gov

Interestingly, the subjective experience also differed; individuals with alcoholism reported a more intense "high" after receiving m-CPP compared to healthy subjects. nih.gov Furthermore, the administration of the compound was associated with a decrease in the craving for alcohol among the participants with alcoholism. nih.gov These findings support the modulation of alcohol craving by serotonergic pathways and highlight a potential serotonergic dysfunction in alcoholism. nih.gov A Phase 2 clinical trial has been completed to further investigate the modulation of pharmacologically induced alcohol craving in recently detoxified alcoholics using m-CPP among other agents. drugbank.com

| Group | Prolactin Response to m-CPP | Subjective Feeling | Alcohol Craving |

| Alcoholics | Significantly Blunted nih.gov | More Intense "High" nih.gov | Decreased nih.gov |

| Healthy Controls | Normal | Less Intense "High" nih.gov | Not Applicable |

Eating Disorders Research

Studies involving m-CPP have also shed light on the role of serotonin in eating disorders. Research in patients with anorexia nervosa, who had been restored to a normal weight for 5 to 17 days, showed that m-CPP administration led to an elevated mood and a reduction in body image distortion when compared to placebo. nih.gov This suggests that even after weight restoration, an altered serotonin activity persists in these individuals and may contribute to the underlying pathophysiology of the disorder. nih.gov

In a broader study involving patients with either bulimia or anorexia nervosa and healthy controls, an unexpected finding was the induction of severe headaches following m-CPP administration. nih.gov While the frequency of these headaches did not significantly differ between the patient and control groups, their occurrence was strongly linked to a personal or family history of migraine. nih.gov

Dementia (e.g., Alzheimer's Disease) and Behavioral Symptoms

The application of m-CPP in dementia research has yielded complex results regarding its effects on behavioral symptoms. In a pilot study, chronic administration of m-CPP to patients with moderate to severe Alzheimer's disease resulted in small but significant increases in anergy and depression-related symptoms compared to placebo. nih.gov This outcome contrasts with the beneficial behavioral effects reported for the parent compound, trazodone (B27368), and selective serotonin reuptake inhibitors in this patient population. nih.gov

Further investigation into the acute effects of m-CPP in Alzheimer's patients revealed a hyperresponsivity to the compound. nih.gov Compared to age-matched controls, patients with Alzheimer's disease showed significantly greater psychomotor activation, restlessness, and perceptual abnormalities after receiving m-CPP. nih.gov While neuroendocrine responses (prolactin and cortisol) were similar between the groups, the cognitive effects differed, with m-CPP causing a greater worsening of recent and knowledge memory in the Alzheimer's group. nih.gov These differential responses were not due to differences in plasma concentrations of the drug, suggesting they may be related to underlying neuropathological changes in the serotonin system or interacting neuronal systems in Alzheimer's disease. nih.gov

Migraine Pathophysiology and Headache Induction

A significant finding from clinical studies with m-CPP is its ability to induce migraine-like headaches. In a study involving patients with eating disorders and healthy controls, 54% of subjects unexpectedly developed severe headaches with features of a common migraine 8 to 12 hours after a single oral dose. nih.gov The incidence of these headaches was significantly higher in individuals with a personal or family history of migraine, affecting 90% of those predisposed. nih.gov

This headache-inducing effect has been corroborated by other studies, which confirmed that m-CPP can trigger headaches in both individuals with migraine and normal controls. nih.gov Research has established a direct correlation between headache severity and duration and the plasma concentrations of m-CPP. nih.govnih.gov Furthermore, a highly significant association was found between the cortisol response to m-CPP and the severity and duration of the headache, independent of the drug's plasma levels. nih.gov These observations suggest that m-CPP can serve as a valuable pharmacological probe for investigating the pathophysiology of migraine headaches. nih.gov

| Subject Predisposition | Incidence of m-CPP Induced Migraine-like Headache |

| Personal or Family History of Migraine | 90% (18 of 20 subjects) nih.gov |

| No History of Migraine | Lower incidence (data not specified) |

| Overall (Mixed Groups) | 54% (28 of 52 subjects) nih.gov |

Neuroimaging in Human Studies (e.g., Glucose Metabolism)

Positron Emission Tomography (PET) has been used to examine the effects of m-CPP on regional brain glucose metabolism, revealing differences between individuals with alcoholism and healthy controls. nih.govnih.gov In healthy volunteers, m-CPP administration significantly increased brain glucose metabolism in several key areas. nih.govnih.gov

However, the response in alcoholic subjects was markedly different. They showed a blunted response in certain circuits, particularly those involving the basal ganglia and prefrontal cortices. nih.govnih.gov Compared to controls, individuals with alcoholism had a smaller area of m-CPP-induced activation in the thalamus, minimal activation in the orbital cortices, and no activation in the head of the caudate nucleus or the middle frontal gyrus. nih.govnih.gov Conversely, they exhibited a greater metabolic increase in larger areas of the cerebellum and posterior cingulate. nih.govnih.gov These findings suggest that a serotonergic challenge with m-CPP activates basal ganglia circuits involving orbital and prefrontal cortices in healthy individuals, but this response is blunted in those with alcoholism. nih.gov

| Brain Region | Glucose Metabolism Change in Healthy Volunteers after m-CPP | Glucose Metabolism Change in Alcoholic Subjects after m-CPP |

| Orbital Gyrus | Increased nih.govnih.gov | Almost No Activation nih.govnih.gov |

| Cerebellum | Increased nih.govnih.gov | Increased (in larger areas than controls) nih.govnih.gov |

| Caudate Nucleus | Increased nih.govnih.gov | No Activation nih.govnih.gov |

| Thalamus | Increased nih.govnih.gov | Smaller Area of Activation nih.govnih.gov |

| Posterior Cingulate | Increased nih.gov | Increased (in larger areas than controls) nih.govnih.gov |

| Middle Frontal Gyrus | Increased nih.gov | No Activation nih.govnih.gov |

Pharmacogenomics and Individual Variability in Response

The wide inter-patient variability observed in the response to many medications, including agents like m-CPP, is a central focus of the field of pharmacogenomics. nih.gov This discipline aims to elucidate the genetic basis for differences in drug efficacy and toxicity. nih.gov It is well-recognized that an individual's response to a drug is governed by a complex interplay of gene products that influence both the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body). nih.gov

Polymorphisms, or variations, in genes that encode for drug-metabolizing enzymes, drug transporters, or drug targets like receptors can significantly alter how a person responds to a medication. nih.govnih.gov For example, the variability in headache induction by m-CPP, which is significantly more pronounced in individuals with a family history of migraine, points to a potential underlying genetic predisposition influencing the response to this serotonergic agent. nih.gov The ultimate goal of pharmacogenomics is to leverage this genetic information to optimize drug therapy, tailoring it to each patient's unique genetic makeup to maximize efficacy and minimize adverse effects. nih.gov

Metabolism and Pharmacokinetics in Research Contexts

Metabolic Pathways (e.g., CYP3A4)

The metabolism of phenylpiperazines can be viewed in two stages: their formation from precursor drugs and their subsequent biotransformation and elimination. Research has identified specific cytochrome P450 (P450) enzymes as central to these processes.

Formation from Parent Drugs: A primary pathway for the in-vivo formation of phenylpiperazine metabolites is the N-dealkylation of certain psychoactive drugs. silae.it In vitro studies using human liver microsomes and cDNA-expressed P450 enzymes have definitively identified CYP3A4 as the major enzyme responsible for metabolizing drugs like trazodone (B27368), nefazodone, and etoperidone (B1204206) into their active metabolite, mCPP. nih.govicdst.orgnih.gov The formation of mCPP from trazodone was found to correlate significantly only with CYP3A4 activity, and this process was concentration-dependently inhibited by the specific CYP3A4 inhibitor, ketoconazole. icdst.org

Table 1: Parent Drugs and Key Metabolizing Enzyme

Metabolism of Phenylpiperazines: Once formed, the phenylpiperazine moiety undergoes further metabolism. The primary metabolic pathway for mCPP is hydroxylation of the aromatic ring, a reaction catalyzed mainly by the CYP2D6 isoenzyme to form products such as para-hydroxy-mCPP (p-OH-mCPP). wikipedia.org In addition to aromatic hydroxylation, studies in rats have identified the degradation of the piperazine (B1678402) ring itself as another significant metabolic route. oup.com This degradation can lead to the formation of metabolites like N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline. oup.com While CYP1A2 has been investigated, its role in the direct metabolism of mCPP appears less significant than that of CYP2D6.

Pharmacokinetic Variability and Implications for Research Design

A defining characteristic of mCPP in research contexts is its substantial pharmacokinetic variability, which has significant consequences for study design and data interpretation. nih.gov

Human studies have revealed a wide interindividual variation in key pharmacokinetic parameters following both oral and intravenous administration. thieme-connect.com This variability makes it difficult to establish predictable relationships between administration and clinical or physiological effects.

Table 2: Pharmacokinetic Variability of m-Chlorophenylpiperazine (mCPP) in Healthy Volunteers

Implications for Research: This pronounced variability has led researchers to question the utility of mCPP as a pharmacological probe in challenge tests designed to assess the function of the serotonergic system. nih.govthieme-connect.com The wide range in bioavailability and plasma concentrations means that a standardized administration can result in vastly different systemic exposures across subjects, precluding reliable pharmacokinetic-pharmacodynamic modeling. thieme-connect.com

Furthermore, research in animal models underscores the need for meticulous experimental design. Studies have shown that neuroendocrine responses to mCPP can differ depending on the strain of rat used. researchcommons.orgoup.com The route and schedule of administration of a parent drug like trazodone can also significantly alter the resulting plasma and brain concentrations of the mCPP metabolite. researchcommons.orgoup.com For instance, in rats, brain tissue concentrations of mCPP were found to be substantially higher than plasma concentrations, a factor that must be considered in neuropharmacological studies. silae.itoup.com These findings collectively highlight that factors beyond just the compound itself, including genetics and experimental protocols, are critical determinants of pharmacokinetic outcomes in research settings. researchcommons.orgoup.com

Toxicology and Safety in Research Contexts

Neurotoxicity Studies

Specific, in-depth neurotoxicity studies focusing exclusively on 1-(2-Chlorophenyl)piperazine are not widely available in the current scientific literature. Much of the understanding of the neurotoxic potential of chlorophenylpiperazine (B10847632) derivatives comes from studies on its isomers, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP). However, direct extrapolation of findings from isomers should be approached with caution due to potential differences in pharmacological and toxicological profiles.

General toxicological data for oCPP is available from safety data sheets, which outline its hazard profile according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. These classifications indicate potential risks upon exposure. nih.govbiosynth.com While not specific to neurotoxicity, they form a crucial part of the safety assessment in a research context. For instance, the compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it is known to cause skin and eye irritation. nih.govbiosynth.com

Some research on chlorophenylpiperazine analogues has indicated that these compounds can exhibit a high affinity for the dopamine (B1211576) transporter (DAT). nih.gov Alterations in dopamine transporter function are a key area of investigation in neurotoxicity and psychostimulant research. However, this affinity does not directly equate to neurotoxicity but highlights a potential mechanism through which neurotoxic effects could be exerted. Further research is required to determine if this compound has any neurotoxic effects mediated through this or other mechanisms.

Table 1: GHS Hazard Classifications for this compound

| Hazard Statement Code | Hazard Statement | Class | Pictogram |

|---|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral |  |

| H312 | Harmful in contact with skin | Acute toxicity, dermal |  |

| H315 | Causes skin irritation | Skin corrosion/irritation |  |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |  |

| H332 | Harmful if inhaled | Acute toxicity, inhalation |  |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation |  |

Interaction with Other Psychoactive Substances in Research Settings

In a research context, the potential for this compound to interact with other psychoactive substances is a significant safety consideration. These interactions are often metabolic, occurring at the level of the cytochrome P450 (CYP) enzyme system in the liver. researchgate.net Piperazine (B1678402) derivatives, as a class, have been shown to inhibit various CYP isoenzymes. researchgate.net

Research on a range of benzyl and phenylpiperazines has demonstrated significant inhibitory effects on major CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net Each piperazine derivative exhibits a different inhibitory profile. researchgate.net This inhibition can lead to clinically significant drug-drug interactions, as the metabolism of co-administered psychoactive substances that are substrates for these enzymes can be slowed, leading to elevated plasma concentrations and an increased risk of toxicity. researchgate.netresearchgate.net

For example, many antidepressants, antipsychotics, and other psychoactive drugs are metabolized by CYP2D6 and CYP3A4. The co-administration of a piperazine derivative that inhibits these enzymes could potentiate the effects of these drugs. While specific studies on this compound are limited, its structural similarity to other studied chlorophenylpiperazines suggests a potential for similar interactions. Therefore, in any research setting, the concomitant use of oCPP with other psychoactive compounds necessitates a careful evaluation of their metabolic pathways to avoid unintended potentiation and toxicity.

Table 2: Potential Inhibitory Profile of Piperazine Derivatives on Cytochrome P450 Isoenzymes

| CYP Isoenzyme | Known Psychoactive Substrates | Potential Interaction with Piperazine Derivatives |

|---|---|---|

| CYP2D6 | Antidepressants (e.g., SSRIs, tricyclics), Antipsychotics (e.g., risperidone), Amphetamines | Inhibition by piperazine derivatives can increase substrate drug levels and risk of toxicity. |

| CYP1A2 | Caffeine, Theophylline, Clozapine | Inhibition can lead to increased plasma concentrations of substrate drugs. |

| CYP3A4 | Benzodiazepines, some Opioids, many Antidepressants | Co-administration with an inhibitor like a piperazine derivative can significantly elevate substrate drug levels. |

| CYP2C19 | Some Benzodiazepines (e.g., diazepam), some Antidepressants (e.g., citalopram) | Inhibition can alter the metabolism and clearance of substrate drugs. |

| CYP2C9 | Some anticonvulsants, NSAIDs | Potential for altered metabolism of co-administered drugs. |

Emerging Research Directions and Future Perspectives

Development of Selective Analogues for Research Tools

The development of selective analogues of 1-(2-Chlorophenyl)piperazine is a critical area of ongoing research. While oCPP itself has proven to be a valuable research tool, its broad pharmacological profile, with activity at multiple serotonin (B10506) (5-HT) receptor subtypes, can complicate the interpretation of experimental results. To address this, medicinal chemists are actively engaged in structure-activity relationship (SAR) studies to design and synthesize novel derivatives with enhanced selectivity for specific 5-HT receptors.

For instance, research has focused on modifying the arylpiperazine scaffold to create ligands with high affinity and selectivity for the 5-HT1A receptor. One study reported the synthesis of arylpiperazinylalkylthiothienopyrimidine and thiadiazole derivatives, with some compounds demonstrating nanomolar affinity for the 5-HT1A receptor and high selectivity over α1A-adrenergic receptors nih.gov. Another area of interest is the development of multitarget-directed ligands that hit a combination of serotonin receptors, which may offer novel therapeutic approaches for complex psychiatric disorders mdpi.com. The overarching goal of these efforts is to generate a library of highly selective molecular probes that will allow for a more precise dissection of the roles of individual 5-HT receptor subtypes in brain function and disease.

Role in Understanding Serotonin System Dysregulation

This compound and its closely related analogue, 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), have been instrumental in advancing our understanding of serotonin system dysregulation in various neuropsychiatric disorders. These compounds are frequently used as pharmacological probes to challenge the serotonin system and assess receptor sensitivity and function in both preclinical and clinical studies.

m-CPP, in particular, has been extensively used to model anxiety and depression-like behaviors in animals nih.govnih.gov. Its ability to induce these states is thought to be mediated by its action on specific serotonin receptors, providing insights into the neurobiological underpinnings of these conditions. Furthermore, challenge studies with m-CPP in humans have been employed to investigate serotonin receptor sensitivity in patients with conditions such as panic disorder, obsessive-compulsive disorder, and major depression nih.govnih.gov. These studies have revealed alterations in neuroendocrine and behavioral responses to m-CPP in patient populations, suggesting a dysregulation of the serotonin system. By observing the effects of these compounds, researchers can gain valuable information about the pathophysiology of serotonin-related psychiatric illnesses and identify potential targets for therapeutic intervention.

Translational Research from Preclinical to Clinical Applications

This translational bridge highlights the importance of preclinical research with compounds like oCPP and m-CPP in predicting clinical outcomes and guiding the development of new medications. Future translational research will likely focus on leveraging the knowledge gained from these compounds to design novel therapeutics with improved efficacy and side-effect profiles. This could involve developing drugs that target specific serotonin receptor subtypes implicated in preclinical models of psychiatric disorders or creating compounds with a more refined pharmacological profile than existing medications.

Integration with Advanced Neuroscientific Methodologies (e.g., Optogenetics, Chemogenetics)

While direct studies integrating this compound with advanced neuroscientific methodologies like optogenetics and chemogenetics are not yet widely reported, this represents a promising future direction. These powerful techniques allow for the precise control of specific neural circuits with light (optogenetics) or designer drugs (chemogenetics).

The combination of these techniques with systemically administered pharmacological agents like oCPP could provide unprecedented insights into the circuit-level effects of serotonergic modulation. For example, researchers could use optogenetics to activate or inhibit a specific neuronal population and then observe how the administration of oCPP modulates the behavioral or physiological output of that circuit. This would allow for a detailed examination of how global changes in serotonin receptor activity, induced by the drug, interact with the function of specific, genetically defined neural pathways. Such studies would be invaluable in bridging the gap between molecular pharmacology and systems neuroscience.

Long-Term Effects in Research Models

Investigating the long-term effects of this compound and its analogues in research models is crucial for understanding the adaptive changes that occur in the brain with chronic drug exposure. Studies involving the long-term administration of m-CPP to rats have provided valuable insights in this area.

One such study found that chronic m-CPP treatment led to an increase in the binding of an agonist to 5-HT1A receptors in the hippocampus and a significant decrease in the binding of an antagonist to 5-HT2 receptors in the cortex nih.gov. These changes in receptor density were accompanied by alterations in dopamine (B1211576) levels and locomotor activity. Interestingly, tolerance developed to the acute locomotor-suppressant effects of m-CPP after long-term administration nih.gov. Another study, however, found that long-term m-CPP treatment did not alter the functional sensitivity of presynaptic or postsynaptic 5-HT1A receptors, as measured by its effects on food intake nih.gov. These findings suggest that chronic exposure to chlorophenylpiperazines can induce complex and region-specific neuroadaptations in the serotonin system.

| Receptor/Neurotransmitter | Brain Region | Effect of Long-Term m-CPP Administration | Functional Outcome |

|---|---|---|---|

| 5-HT1A Receptor Binding | Hippocampus | 36% Increase | Not specified |

| 5-HT2 Receptor Binding | Cortex | 74% Decrease | Not specified |

| 5-HT1B Receptor Binding | Hypothalamus and Striatum | No change | Not specified |

| Dopamine Levels | Hypothalamus | Decrease | Not specified |

| Locomotor Activity | - | Tolerance to acute suppression | Altered behavioral response |

Mechanisms of Receptor Desensitization

The mechanisms underlying receptor desensitization following prolonged exposure to this compound and related compounds are an active area of investigation. Receptor desensitization is a process whereby a receptor becomes less responsive to its ligand after repeated or continuous exposure. This phenomenon is a key homeostatic mechanism that can contribute to drug tolerance.

As mentioned previously, long-term administration of m-CPP has been shown to decrease the number of 5-HT2 receptors in the cortex nih.gov. This downregulation of receptors is a likely mechanism contributing to the observed tolerance to some of the behavioral effects of the drug. The precise molecular signaling pathways that lead to this receptor desensitization are still being elucidated but likely involve processes such as receptor phosphorylation, internalization, and degradation. A deeper understanding of these mechanisms could inform the development of therapeutic strategies that mitigate tolerance to serotonergic medications.

Interactions with Genetic Polymorphisms

The response to serotonergic drugs can vary significantly among individuals, and genetic factors are thought to play a major role in this variability. Research into the interactions between chlorophenylpiperazines and genetic polymorphisms, particularly those related to the serotonin system, is a rapidly growing field.

Novel Targets for Therapeutic Exploration (excluding direct therapeutic uses)

This compound (2-CPP) and its structural analogs serve as valuable chemical probes in pharmacological research to investigate novel biological targets and elucidate complex physiological pathways. Beyond their well-documented interactions with established receptors, these compounds are instrumental in exploring emerging targets that hold potential for future therapeutic development. The focus of this research is not on the direct clinical application of 2-CPP itself, but on its utility as a tool to understand the function and therapeutic relevance of these novel molecular sites.

Key areas of exploration include the dopamine transporter (DAT), sigma (σ) receptors, and specific voltage-gated ion channels. Research in these areas aims to uncover new mechanisms for treating conditions such as psychostimulant abuse and chronic pain.

Dopamine Transporter (DAT) and Sigma (σ) Receptors

Recent studies have identified certain chlorophenylpiperazine (B10847632) analogues as having a high affinity for the dopamine transporter (DAT), a key protein in regulating dopamine levels in the brain. nih.gov The function of DAT is implicated in the effects of psychostimulants like cocaine and methamphetamine. nih.gov Concurrently, these piperazine (B1678402) analogues have demonstrated significant affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are recognized as potential targets for modulating the effects of psychostimulants. nih.gov

The exploration of ligands that can interact with both DAT and sigma receptors is a promising research direction. nih.gov It is hypothesized that the simultaneous inhibition of both DAT and σ1 receptors could be more effective in reducing cocaine self-administration than targeting either receptor alone. nih.gov By using chlorophenylpiperazine derivatives with varying selectivity, researchers can probe the specific roles of each target. For instance, certain analogues show high selectivity for DAT, while others exhibit dual activity, offering a toolkit to investigate the therapeutic potential of this combined mechanism. nih.gov

Serotonin Receptor Subtypes

While the interaction of arylpiperazines with serotonin receptors is well-known, research continues to use these compounds to explore the specific functions of lesser-understood subtypes, such as the 5-HT1C and 5-HT7 receptors. An isomer of 2-CPP, 1-(m-chlorophenyl)piperazine (m-CPP), has been used in studies to demonstrate that its effects on locomotor activity may be linked to the selective activation of 5-HT1C or 5-HT1B receptors. nih.gov Furthermore, novel trazodone (B27368) analogues incorporating a (3-chlorophenyl)piperazine moiety have been developed as dual-acting ligands for the 5-HT1A and 5-HT7 receptors, which are implicated in the pathophysiology of depression. nih.gov These compounds are used to study the potential benefits of modulating both of these serotonin receptor subtypes simultaneously. nih.gov

Voltage-Gated Ion Channels

Emerging research has also pointed to voltage-gated ion channels as potential targets for compounds structurally related to this compound. A series of novel compounds derived from 3-(2-chlorophenyl)-pyrrolidine-2,5-dione, which includes a piperazine functional group, has been evaluated for anticonvulsant and antinociceptive properties. nih.gov In vitro binding assays for the most active of these compounds suggest that its mechanism of action involves interaction with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. nih.gov This line of inquiry opens up possibilities for exploring these specific ion channels as targets for new therapies for epilepsy and neuropathic pain, using these molecules as research tools. nih.gov

Research Findings on Novel Targets

The following table summarizes key findings from studies using this compound and its analogs to explore novel therapeutic targets.

| Compound Class/Analog | Novel Target Investigated | Key Research Finding | Potential Implication for Future Research |

|---|---|---|---|

| Chlorophenylpiperazine Analogues | Dopamine Transporter (DAT) | High binding affinity and selectivity for DAT (>160-fold over other sites for one analog). nih.gov | Development of research tools to study psychostimulant abuse mechanisms. nih.gov |

| Chlorophenylpiperazine Analogues | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | High-to-moderate affinity for both σ1 and σ2 receptor subtypes. nih.gov | Exploration of dual DAT/σ receptor ligands for potential anti-addiction therapies. nih.gov |

| 1-(m-chlorophenyl)piperazine (m-CPP) | Serotonin 5-HT1C/5-HT1B Receptors | Suppression of locomotor activity in rats, suggested to be mediated by activation of 5-HT1C or 5-HT1B receptors. nih.gov | Provides a chemical probe to understand the behavioral roles of specific serotonin receptor subtypes. nih.gov |

| N-hexyl trazodone derivative with (3-chlorophenyl)piperazin-1-yl moiety | Serotonin 5-HT1A and 5-HT7 Receptors | Acts as a dual-acting ligand for both 5-HT1A and 5-HT7 receptors. nih.gov | Investigation of the combined role of 5-HT1A and 5-HT7 receptors in depression. nih.gov |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative containing a piperazine moiety | Voltage-gated Sodium and L-type Calcium Channels | Demonstrated affinity for neuronal voltage-sensitive sodium (site 2) and L-type calcium channels in vitro. nih.gov | Highlights ion channels as potential targets for novel anticonvulsant and antinociceptive agents. nih.gov |

Q & A

Q. What analytical techniques are recommended for separating and quantifying 1-(2-chlorophenyl)piperazine (oCPP) from its positional isomers (mCPP, pCPP)?

A capillary electrophoretic method with UV detection at 236 nm has been validated for selective separation of oCPP, mCPP, and pCPP. Cyclodextrin derivatives are critical for enhancing resolution by forming inclusion complexes with the chlorophenyl group, which stabilizes stereochemical interactions during electrophoresis . For HPLC analysis, Kromasil Eternity™ C18 columns with mobile phases like acetonitrile/0.1 M potassium phosphate (pH 2.5 or 11.0) achieve baseline separation of oCPP from structurally similar amines .

Q. How can NMR and mass spectrometry be utilized to confirm the structural identity of oCPP derivatives?